molecular formula CuPr B14728496 Copper--praseodymium (1/1) CAS No. 12019-13-5

Copper--praseodymium (1/1)

Cat. No.: B14728496
CAS No.: 12019-13-5
M. Wt: 204.45 g/mol
InChI Key: LELIWVXTBSKMRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Copper–praseodymium (1/1) is an intermetallic or oxide compound with a 1:1 molar ratio of copper (Cu) to praseodymium (Pr). Praseodymium, a lanthanide, typically exhibits a +3 oxidation state in aqueous solutions but can form +4 or +5 states in solid compounds . Copper, with +1/+2 oxidation states, often combines with rare earth elements to create materials with tailored electronic or structural properties. For instance, praseodymium-modified copper oxides have been studied for their redox stability in catalytic applications .

Properties

CAS No.

12019-13-5

Molecular Formula

CuPr

Molecular Weight

204.45 g/mol

IUPAC Name

copper;praseodymium

InChI

InChI=1S/Cu.Pr

InChI Key

LELIWVXTBSKMRB-UHFFFAOYSA-N

Canonical SMILES

[Cu].[Pr]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Copper–praseodymium (1/1) can be synthesized through various methods, including electrochemical deposition and solid-state reactions. One common method involves the co-reduction of praseodymium (III) and copper (II) ions in molten salts, such as LiCl-KCl melts. This process typically involves cyclic voltammetry and square wave voltammetry to monitor the reduction peaks corresponding to the formation of praseodymium-copper intermetallic compounds .

Industrial Production Methods: In industrial settings, the preparation of copper–praseodymium (1/1) often involves potentiostatic and galvanostatic electrolysis. This method allows for the efficient extraction of praseodymium on a copper electrode, achieving high extraction efficiencies of up to 99.81% at specific conditions (e.g., -2.20 V for 22 hours at 823 K) .

Chemical Reactions Analysis

Types of Reactions: Copper–praseodymium (1/1) undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s electrochemical behavior is often studied using cyclic voltammetry and square wave voltammetry, which reveal the reduction processes of copper and praseodymium ions .

Common Reagents and Conditions: Common reagents used in the reactions involving copper–praseodymium (1/1) include molten salts (e.g., LiCl-KCl), praseodymium (III) chloride, and copper (II) chloride. The reactions are typically carried out at high temperatures (773–923 K) to facilitate the formation of intermetallic compounds .

Major Products: The major products formed from the reactions of copper–praseodymium (1/1) include various praseodymium-copper intermetallic compounds, which are characterized by their unique structural and electronic properties .

Scientific Research Applications

Copper–praseodymium (1/1) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which copper–praseodymium (1/1) exerts its effects is primarily related to its unique electronic structure and the interactions between copper and praseodymium atoms. The compound’s properties are influenced by the reduction and oxidation states of the constituent elements, as well as the formation of intermetallic bonds. These interactions result in the compound’s distinctive magnetic, electrical, and catalytic properties .

Comparison with Similar Compounds

Key Research Findings

Table 1: Comparative Properties of Cu–Pr (1/1) and Analogues
Property Cu–Pr (1/1) Cu–Nd (1/1) PrBa₂Cu₃O₇−δ Pr₆O₁₁
Structure Intermetallic/Oxide Hexagonal/Cubic Perovskite-like Fluorite
Oxidation States Cu⁺/Cu²⁺, Pr³⁺ Cu⁺/Cu²⁺, Nd³⁺ Cu²⁺, Pr³⁺, Ba²⁺ Pr³⁺/Pr⁴⁺
Magnetic Behavior Paramagnetic (inferred) Paramagnetic Antiferromagnetic Diamagnetic
Key Application Catalysis Magnets Superconductors Dielectrics/Sensors
Table 2: Ionic Radii and Coordination Effects
Ion Ionic Radius (Å) Common Coordination Impact on Compound Stability
Pr³⁺ 1.13 8–9 (fluorite) Enhances CuO stability
Nd³⁺ 1.12 8–9 Similar to Pr³⁺
Cu²⁺ 0.73 4–6 Pr³⁺ reduces spinel formation

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.